molecular formula C16H10F3N3S B2572582 2-((4-Cyanobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile CAS No. 905784-83-0

2-((4-Cyanobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B2572582
CAS No.: 905784-83-0
M. Wt: 333.33
InChI Key: FPZSJKFCHIHUDF-UHFFFAOYSA-N
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Description

2-((4-Cyanobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile is a complex organic compound characterized by the presence of a trifluoromethyl group, a cyanobenzylthio moiety, and a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Cyanobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-((4-Cyanobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines, alcohols, and other reduced derivatives.

    Substitution: Substituted benzylthio derivatives with various functional groups.

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(4-cyanophenyl)methylsulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N3S/c1-10-6-14(16(17,18)19)13(8-21)15(22-10)23-9-12-4-2-11(7-20)3-5-12/h2-6H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZSJKFCHIHUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SCC2=CC=C(C=C2)C#N)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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